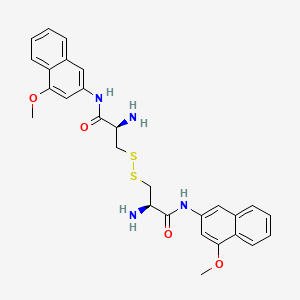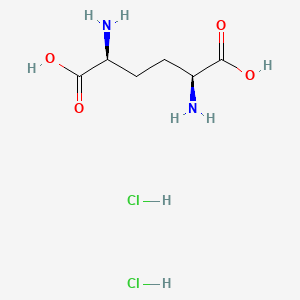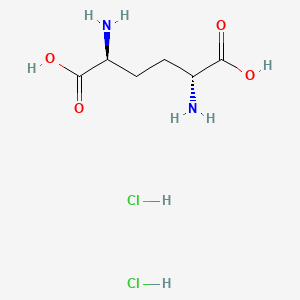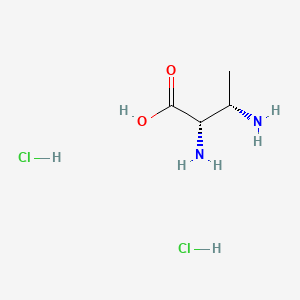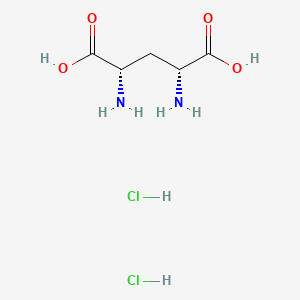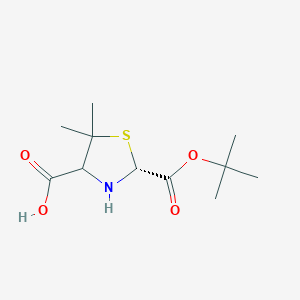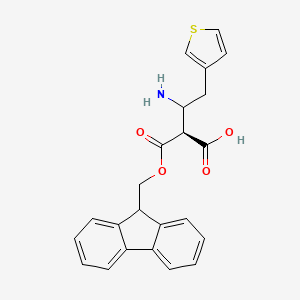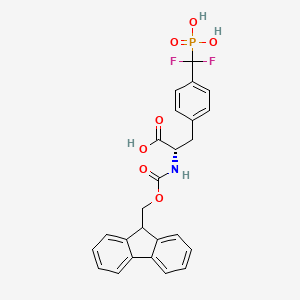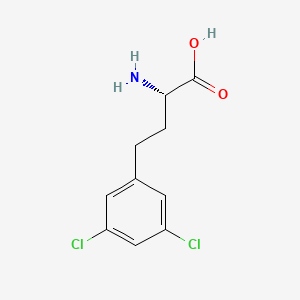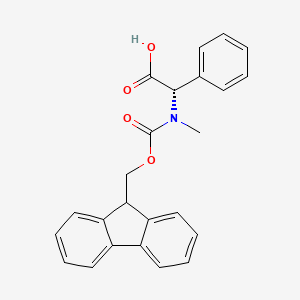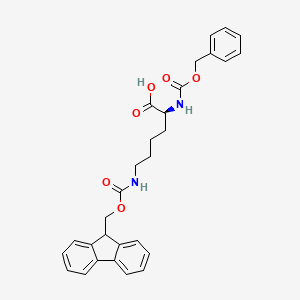
Fmoc-Orn(Pyrazic)-OH
描述
Fmoc-Orn(Pyrazic)-OH: is a derivative of ornithine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrazine moiety. This compound is primarily used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin. The Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise assembly of peptides.
作用机制
Target of Action
Fmoc-Orn(Pyrazic)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Pharmacokinetics
The compound’s inherent hydrophobicity and aromaticity, which promote the association of building blocks, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of functional materials with diverse morphologies, which can be used in various applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
Given its role in the self-assembly of peptides, factors such as ph, temperature, and solvent conditions could potentially influence its action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Pyrazic)-OH typically involves the following steps:
Protection of the Ornithine Amino Group: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced through a coupling reaction with a pyrazine derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Ornithine: Large-scale synthesis of Fmoc-protected ornithine using automated peptide synthesizers.
Coupling with Pyrazine Derivatives: Automated systems are used to couple the Fmoc-Ornithine with pyrazine derivatives under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: Fmoc-Orn(Pyrazic)-OH can undergo substitution reactions where the Fmoc group is removed using a base like piperidine, allowing further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments using reagents like DCC or DIC.
Common Reagents and Conditions:
Bases: Piperidine, sodium carbonate.
Coupling Reagents: DCC, DIC, DMAP.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
Peptides: The primary products formed from reactions involving this compound are peptides with specific sequences and functionalities.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Orn(Pyrazic)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified peptides and proteins for studying biological processes.
Medicine:
Drug Development: Peptides synthesized using this compound are explored for their potential as therapeutic agents in various diseases.
Industry:
Biomaterials: The compound is used in the development of peptide-based biomaterials for applications in tissue engineering and regenerative medicine.
相似化合物的比较
Fmoc-Ornithine: Similar to Fmoc-Orn(Pyrazic)-OH but lacks the pyrazine moiety.
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Arginine: Fmoc-protected arginine used for synthesizing peptides with arginine residues.
Uniqueness:
Pyrazine Moiety: The presence of the pyrazine group in this compound provides unique chemical properties, making it suitable for specific applications in peptide synthesis and modification.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGWLRHVNNSPOY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)C4=NC=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146320 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201046-61-9 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201046-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


